N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide
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Overview
Description
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves multiple steps. One common method involves the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid . This reaction yields 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, which can then be treated with silver nitrate in ethanol-DMF to form the corresponding silver salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include phenylhydrazine, silver nitrate, sodium methoxide, and various solvents such as ethanol and DMF . Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include pyrazole-3-carboxamides and their corresponding silver and sodium salts . These products have been studied for their biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .
Scientific Research Applications
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of various derivatives and as a reagent in organic synthesis.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to create pores in bacterial cell membranes, leading to cell lysis . Additionally, its anti-inflammatory effects are likely due to its interaction with specific enzymes and receptors involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and sulfonamide groups and exhibit similar antibacterial properties.
Pyrazole-3-carboxamides: These derivatives have similar structural features and biological activities.
Sulfathiazole: A known antimicrobial drug that shares the thiazole and sulfonamide groups.
Uniqueness
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the presence of the trifluoroacetamido group, which enhances its chemical stability and biological activity
Properties
Molecular Formula |
C18H13F3N4O4S2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C18H13F3N4O4S2/c19-18(20,21)16(27)24-13-3-1-2-11(10-13)15(26)23-12-4-6-14(7-5-12)31(28,29)25-17-22-8-9-30-17/h1-10H,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
UONIUEMWTICDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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